molecular formula C15H11NO6 B11111577 Methyl 3-{[(4-nitrophenyl)carbonyl]oxy}benzoate

Methyl 3-{[(4-nitrophenyl)carbonyl]oxy}benzoate

Cat. No.: B11111577
M. Wt: 301.25 g/mol
InChI Key: SCVPSLNQLFBBFF-UHFFFAOYSA-N
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Description

Methyl 3-[(4-nitrobenzoyl)oxy]benzoate is an organic compound with the molecular formula C15H11NO5. It is a derivative of benzoic acid and contains both ester and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-nitrobenzoyl)oxy]benzoate typically involves the esterification of 3-hydroxybenzoic acid with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:

    Solvent: Dichloromethane or another non-polar solvent

    Temperature: Room temperature to slightly elevated temperatures (25-40°C)

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-nitrobenzoyl)oxy]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl)

Major Products

    Reduction: Methyl 3-[(4-aminobenzoyl)oxy]benzoate

    Substitution: Various substituted benzoates depending on the nucleophile used

    Hydrolysis: 3-Hydroxybenzoic acid and methanol

Scientific Research Applications

Methyl 3-[(4-nitrobenzoyl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(4-nitrobenzoyl)oxy]benzoate depends on its chemical reactivity and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Methyl 3-[(4-nitrobenzoyl)oxy]benzoate can be compared with other similar compounds such as:

    Methyl 3-[(4-aminobenzoyl)oxy]benzoate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

    Methyl 3-[(4-methylbenzoyl)oxy]benzoate: Contains a methyl group instead of a nitro group, resulting in different chemical properties and applications.

    Methyl 3-[(4-chlorobenzoyl)oxy]benzoate:

Properties

Molecular Formula

C15H11NO6

Molecular Weight

301.25 g/mol

IUPAC Name

methyl 3-(4-nitrobenzoyl)oxybenzoate

InChI

InChI=1S/C15H11NO6/c1-21-14(17)11-3-2-4-13(9-11)22-15(18)10-5-7-12(8-6-10)16(19)20/h2-9H,1H3

InChI Key

SCVPSLNQLFBBFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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